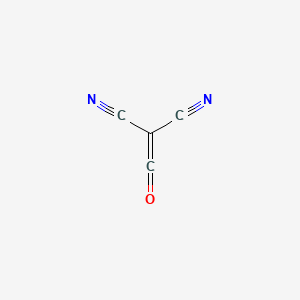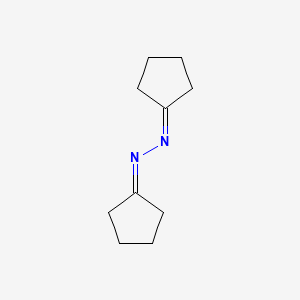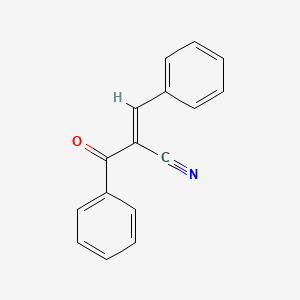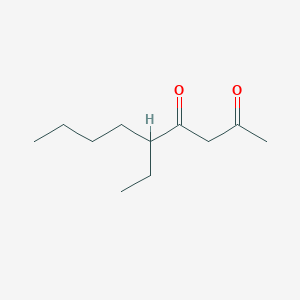
Dicyanoketene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyanoketene is an organic compound with the molecular formula C₄N₂O It is a ketene derivative characterized by the presence of two cyano groups attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyanoketene can be synthesized through several methods. One common method involves the pyrolysis of a suitable precursor, such as this compound ethylene acetal. The preparation involves dissolving urea in distilled ethylene glycol and adding finely divided tetracyanoethylene. The mixture is heated on a steam bath until a solution is formed, which is then cooled to precipitate this compound ethylene acetal .
Industrial Production Methods
Industrial production of this compound typically involves the use of polymer-supported this compound acetals. These polymers are synthesized by copolymerizing styrene and divinylbenzene or ethylene glycol dimethacrylate. The resulting polymers can be used as recyclable p-acid catalysts in various reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyanoketene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The conditions for these reactions vary depending on the desired product. For example, polymer-supported this compound acetals can catalyze reactions such as monothioacetalization and carbon-carbon bond formation under mild conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, monothioacetalization reactions yield monothioacetals, while carbon-carbon bond formation reactions produce various carbonyl compounds .
Applications De Recherche Scientifique
Dicyanoketene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of dicyanoketene involves its reactivity with various nucleophiles and electrophiles. The compound’s cyano groups and carbonyl carbon make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Dicyanoketene can be compared with other similar compounds, such as tetracyanoethylene and other ketene derivatives. These compounds share some reactivity patterns but differ in their specific chemical properties and applications. For example, tetracyanoethylene is known for its strong electron-withdrawing properties, while this compound is more versatile in its reactivity due to the presence of both cyano and carbonyl groups .
List of Similar Compounds
- Tetracyanoethylene
- Dichloroketene
- Bromoketene
- Fluoroketene
This compound stands out due to its unique combination of cyano and carbonyl groups, which confer distinct reactivity and versatility in various chemical reactions .
Propriétés
Numéro CAS |
4361-47-1 |
|---|---|
Formule moléculaire |
C4N2O |
Poids moléculaire |
92.06 g/mol |
InChI |
InChI=1S/C4N2O/c5-1-4(2-6)3-7 |
Clé InChI |
RDULYKPBBHATBJ-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C#N)C#N)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)

![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)

![7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14166900.png)
![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)




